molecular formula C11H12O B1330688 7-Methoxy-1,2-dihydronaphthalene CAS No. 52178-91-3

7-Methoxy-1,2-dihydronaphthalene

Cat. No. B1330688
CAS RN: 52178-91-3
M. Wt: 160.21 g/mol
InChI Key: OAWCMXCTQPOKQN-UHFFFAOYSA-N
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Description

7-Methoxy-1,2-dihydronaphthalene is an organic compound with the molecular formula C11H12O . It has a molecular weight of 160.216 g/mol .


Synthesis Analysis

The synthesis of dihydronaphthalene derivatives, including 7-Methoxy-1,2-dihydronaphthalene, often starts with a compound like 6-methoxy-1-tetralone . The synthesis process involves several steps, including reactions with aryl isothiocyanates, ethyl chloroacetate, and other compounds . Another method involves the dearomatisation of naphthalene derivatives by the nucleophilic addition of certain organometallic reagents .


Molecular Structure Analysis

The molecular structure of 7-Methoxy-1,2-dihydronaphthalene consists of a dihydronaphthalene ring with a methoxy group attached .


Chemical Reactions Analysis

Dihydronaphthalene derivatives are known as useful building blocks in organic synthesis . They can undergo various reactions such as bromination, cyclopropanation, dipolar cycloaddition, and epoxidation to afford useful products .


Physical And Chemical Properties Analysis

7-Methoxy-1,2-dihydronaphthalene has a density of 1.0±0.1 g/cm3 . Other physical and chemical properties such as boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and molar volume are not specifically mentioned for 7-Methoxy-1,2-dihydronaphthalene .

Scientific Research Applications

  • Synthesis of Estrone Analogs:

    • The cycloaddition of levoglucosenone to 7-methoxy-4-vinyl-1,2-dihydronaphthalene has been studied under various conditions. The chiral Diels–Alder adduct obtained is useful in synthesizing estrone and its analogs (Faizullina et al., 2015).
  • Ring Contraction in Synthesis:

    • Oxidation of 1,2-dihydronaphthalenes, including 6- and 8-methoxy-1,2-dihydronaphthalenes, with thallium trinitrate leads to respective ring contraction products. This method is valuable for synthesizing indans (Ferraz et al., 2001).
  • Synthesis of Tetrahydronaphthalene Derivatives:

    • A rapid, enantioselective synthesis of (R)-1-hydroxy-7-methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid from 7-methoxy tetralone has been developed. This process involves an optimized Wittig olefination and Sharpless asymmetric dihydroxylation (Ainge et al., 2003).
  • Catalysis and Synthesis Methods:

    • The development of synthetic methods for 1,4-dihydronaphthalenes, including the use of platinum and gold(I) catalysis, has been explored. These methods are significant for efficient synthesis involving various functional groups (Mo & Lee, 2010); (Sanjuán et al., 2013).
  • Enantioselective and Asymmetric Synthesis:

    • Research has been conducted on the enantioselective synthesis of 1,2-dihydronaphthal
    enes, which are important in medicinal and synthetic chemistry. Methods for catalytic asymmetric construction of these molecules are limited, but recent studies have shown promising results .
  • Synthesis of Cis-7-methoxy-calamenene:

    • Enantioselective synthesis methods have been developed for cis-7-methoxy-calamenene, utilizing processes such as Claisen rearrangement and the Buchner reaction of α-diazoketone (Brenna et al., 2004); (McDowell et al., 2012).
  • Thermally Reversible Photochromic Compounds:

    • Research into novel thermally reversible photochromic compounds has led to the synthesis of dihydronaphthalenes that change color under specific conditions, demonstrating potential applications in materials science (Yokoyama et al., 2005).

Future Directions

Dihydronaphthalene derivatives, including 7-Methoxy-1,2-dihydronaphthalene, are present in various natural products of therapeutic importance . They have potential applications in the treatment of conditions such as congestive heart failure and myocardial fibrosis . Future research may focus on developing new synthetic methods for the synthesis of dihydronaphthalene derivatives and exploring their potential therapeutic applications .

properties

IUPAC Name

7-methoxy-1,2-dihydronaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O/c1-12-11-7-6-9-4-2-3-5-10(9)8-11/h2,4,6-8H,3,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAWCMXCTQPOKQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=CCC2)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00344158
Record name 7-Methoxy-1,2-dihydronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00344158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Methoxy-1,2-dihydronaphthalene

CAS RN

52178-91-3
Record name 7-Methoxy-1,2-dihydronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00344158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Crude 6-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol (10.3 g, 0.058 mol) was dissolved in 100 ml of toluene and heated in an oil bath (115° C.). P-tolylsulphonic acid (20 mg) was added to the reaction mixture and it was refluxed for about 1 h. The reaction was monitored by GC. The reaction mixture was then cooled and washed with sat. NaHCO3 solution, water and brine and organic layer was dried over Na2SO4. Concentration gave 8.87 g of light brown oil. Yield 96%.
Quantity
10.3 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
P-tolylsulphonic acid
Quantity
20 mg
Type
reactant
Reaction Step Two
Yield
96%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Citations

For This Compound
65
Citations
D Van der Helm, KK Wu, LL Ansell… - … Section B: Structural …, 1977 - scripts.iucr.org
(IUCr) The structure of a cyclodimer from reaction of 7-methoxy-1,2-dihydronaphthalene with sodium and ethylenediamine. A comparison of bond distances and angles in two …
Number of citations: 3 scripts.iucr.org
MM Radcliffe, WP Weber - The Journal of Organic Chemistry, 1977 - ACS Publications
Ph 11 (45%) through reversible Michael addition to the double bond. When the reaction was carried out using the lithium alkoxide and excess maleic anhydride, the desired …
Number of citations: 22 pubs.acs.org
GM Whited, JC Downie, T Hudlicky, SP Fearnley… - Bioorganic & medicinal …, 1994 - Elsevier
2-Methoxynaphthalene was subjected to biooxidation by whole cells of six organisms: Pseudomonas putida F39/D containing toluene dioxygenase, Escherichia coli JM109(pDTG601), …
Number of citations: 25 www.sciencedirect.com
TGC Bird, G Felsky, GD Meakins - Journal of the Chemical Society …, 1978 - pubs.rsc.org
1978 1533 Am~rw$,J~~~~~~& Page 1 1978 1533 Hydroxy-steroids. Part 21 .I The Preparation and Proton Nuclear Magnetic Resonance Spectra of 19-Norergosta-3,5,7,9,22-pentaene …
Number of citations: 0 pubs.rsc.org
DER VAN, KKUN WU, A LL, R PH, E EJ - 1977 - pascal-francis.inist.fr
Keyword (fr) COMPOSE TETRACYCLIQUE ANALYSE DIFFRACTION RX STRUCTURE CRISTALLINE MOLECULAIRE COMPOSE CYCLIQUE CONDENSE COMPOSE CYCLIQUE …
Number of citations: 0 pascal-francis.inist.fr
TGC BIRD, G FELSKY, M GD - 1978 - pascal-francis.inist.fr
Keyword (fr) STEROIDE COMPOSE AROMATIQUE COMPOSE BICYCLIQUE ETHER NOR-19ERGOSTAPENTAENE-3, 5, 7, 9, 22! FIN NOR-19ERGOSTATETRAENE-3, 5, 7, 9! FIN …
Number of citations: 0 pascal-francis.inist.fr
Y He, Y Jia, F Lu - Biomolecules, 2020 - mdpi.com
Various ferulic acid (FA) dimers occurring in plant cell walls, such as 8-5-, 8-O-4-, 5-5-, and 8-8-coupled dimers, are effective antioxidants and potential antimicrobials. It is necessary to …
Number of citations: 8 www.mdpi.com
H Chafetz - 1954 - search.proquest.com
/ / / o / / ? ? Page 1 The Pennsylvania State University The Graduate School Department of Chemistry I Diels-Alder Reactions "with Dihydronaphthalenes and Sorbic Acid II Preparation …
Number of citations: 0 search.proquest.com
A Dogra - 2007 - baylor-ir.tdl.org
Cancer remains a deadly affliction for millions across the United States, and the number of new cases is only expected to rise in the years to come. In the field of anticancer research, …
Number of citations: 1 baylor-ir.tdl.org
L Hejtmánková, J Jirman, M Sedlák - Research on Chemical Intermediates, 2009 - Springer
The paper deals with a simple and sufficient synthesis of key precursor of Lasofoxifene. The 1-(4-benzyloxyphenyl)-6-methoxy-2-phenyl-3,4-dihydronaphthalene was prepared by a …
Number of citations: 9 link.springer.com

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